[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide
Overview
Description
[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxyphenyl group, an ethyl chain, and a pyridinylmethylamine moiety, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide typically involves the reaction of 4-methoxyphenethylamine with pyridine-4-carbaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The resulting amine is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The pyridinyl ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenethylamine derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted phenethylamine derivatives.
Scientific Research Applications
[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antidepressant and anti-inflammatory activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of [2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating neurotransmitter release and signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A precursor in the synthesis of [2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide.
Pyridine-4-carbaldehyde: Another precursor used in the synthesis.
2-Methoxy-4-vinylphenol: Shares a similar methoxyphenyl group but differs in its overall structure and applications.
Uniqueness
This compound is unique due to its combination of a methoxyphenyl group and a pyridinylmethylamine moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O.BrH/c1-18-15-4-2-13(3-5-15)6-11-17-12-14-7-9-16-10-8-14;/h2-5,7-10,17H,6,11-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVZPUGRLMPXTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=NC=C2.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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